molecular formula C4H11ClOSi B098375 Chloromethyl(dimethyl)methoxysilane CAS No. 18143-33-4

Chloromethyl(dimethyl)methoxysilane

Cat. No.: B098375
CAS No.: 18143-33-4
M. Wt: 138.67 g/mol
InChI Key: ZCSLOBFDVTWIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl(dimethyl)methoxysilane is an organosilicon compound characterized by a silicon atom bonded to a chloromethyl group (ClCH2–), two methyl groups (CH3–), and a methoxy group (OCH3–). Its molecular formula is C4H11ClO2Si, and it serves as a reactive intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl(dimethyl)methoxysilane can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl ether with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of chloromethylmethoxydimethylsilane often involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation to purify the final product and remove any by-products. The use of advanced technologies and optimized reaction parameters ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Surface Modification

Enhanced Adhesion Properties
CMDMS is extensively used for modifying surfaces to improve adhesion properties in coatings and sealants. The chloromethyl group facilitates the formation of siloxane bonds with substrates, enhancing the durability and performance of coatings applied on metals, plastics, and glass .

Table 1: Surface Modification Applications

Application TypeDescription
CoatingsImproves adhesion of paints and protective coatings
SealantsEnhances bonding in construction materials
Composite MaterialsUsed in the preparation of polymer composites

Silicone Production

CMDMS plays a crucial role in the synthesis of silicone materials. It serves as a precursor for producing silanes that can be polymerized to form silicone elastomers and resins. The ability to form siloxane bonds makes it particularly useful in creating high-performance silicone products used in automotive, aerospace, and consumer goods industries.

Chemical Synthesis

Reactivity with Nucleophiles
CMDMS exhibits reactivity with nucleophiles such as amines and alcohols. This property is exploited in organic synthesis to create various silane derivatives. The rate of reaction varies significantly depending on the nature of the nucleophile involved, allowing chemists to optimize synthesis routes for desired products .

Table 2: Reactivity Profile

Nucleophile TypeReaction RateApplication
AminesModerateSynthesis of amine-functionalized silanes
AlcoholsHighProduction of silanol derivatives

Protective Group in Organic Synthesis

CMDMS is utilized as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids during synthetic procedures. This application is particularly important in multi-step organic syntheses where selective protection is necessary to prevent unwanted reactions .

Biochemical Research

Although specific biological activity data for CMDMS is limited, its potential interactions with biological systems are being explored. Studies indicate that the compound may exhibit cytotoxic effects due to hydrochloric acid release upon hydrolysis. Consequently, CMDMS is being investigated for its potential applications in proteomics research and bioconjugation techniques .

Case Study 1: Surface Treatment of Glass

A study demonstrated that treating glass surfaces with CMDMS significantly improved the adhesion strength of epoxy-based adhesives compared to untreated surfaces. The enhanced bonding was attributed to the formation of siloxane linkages between the CMDMS-treated glass and the adhesive.

Case Study 2: Synthesis of Functionalized Silanes

Research focused on the reactivity of CMDMS with various nucleophiles revealed that using alcohols resulted in high yields of functionalized silanes suitable for use in advanced materials applications. This study highlighted the versatility of CMDMS as a synthetic intermediate.

Mechanism of Action

The mechanism of action of chloromethylmethoxydimethylsilane involves its ability to react with various nucleophiles and undergo hydrolysis and condensation reactions. The chloromethyl group is highly reactive, allowing it to form covalent bonds with other molecules. This reactivity is harnessed in the synthesis of siloxanes and other silicon-based materials. The methoxy group can be hydrolyzed to form silanols, which further participate in condensation reactions to create complex structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Reactivity

The reactivity and applications of organosilicon compounds are heavily influenced by substituent groups. Below is a comparative analysis of key analogues:

Table 1: Substituent Comparison

Compound Name Substituents on Silicon Key Reactivity/Applications Reference
Chloromethyl(dimethyl)methoxysilane ClCH2–, (CH3)2–, OCH3– Hydrosilylation, polymer synthesis
Dichloromethylsilane (Methyldichlorosilane) Cl2–, CH3– Silicone precursor, corrosive handling
Chloromethyl(methyl)diethoxysilane ClCH2–, CH3–, (OCH2CH3)2– Hydrolysis-resistant intermediates
Trichloro(chloromethyl)silane Cl3–, ClCH2– High electrophilicity, niche synthesis
Hexamethyldisiloxane (CH3)3Si–O–Si(CH3)3 Inert solvent, heat transfer fluids

Key Observations:

  • Chlorine vs. Alkoxy Groups : Dichloromethylsilane (Cl2–, CH3–) exhibits higher electrophilicity but requires stringent handling due to corrosivity . In contrast, methoxy/ethoxy groups in this compound and Chloromethyl(methyl)diethoxysilane reduce volatility and enhance hydrolytic stability .
  • Reaction Conditions : this compound reacts at milder temperatures (40°C) compared to Dichloromethylsilane, which often requires elevated temperatures for similar transformations .

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Safety Notes Reference
This compound Not reported Not reported Reactive chloro group; use PPE
Dichloromethylsilane ~41–43 1.10 Corrosive; no established exposure limits
Chloromethyl(methyl)diethoxysilane 160 0.974 Stable under anhydrous conditions
Hexamethyldisiloxane 100–101 0.76 Low toxicity, widely used in cosmetics

Biological Activity

CMMDS can be synthesized through various methods, including the reaction of chloromethyl methyl ether with dimethylsilane in the presence of a catalyst. The compound exhibits significant reactivity, particularly in hydrolysis, which releases hydrochloric acid (HCl) and may lead to cytotoxic effects. The following table summarizes key properties of CMMDS:

PropertyValue
Molecular Weight143.09 g/mol
Boiling Point115-116 °C
Density1.0865 g/mL
Flash Point21 °C
Autoignition Temperature355 °C
Purity≥ 97%

Cytotoxicity and Irritation

The biological activity of CMMDS is largely inferred from its structural similarities to other chlorosilanes. Research indicates that chlorosilanes generally exhibit irritant properties due to hydrolysis products, particularly HCl, which can cause respiratory and dermal irritation. A case study highlighted that exposure to HCl can lead to significant respiratory issues in animal models, suggesting that CMMDS may pose similar risks upon exposure .

Hydrolysis Products

Upon hydrolysis, CMMDS generates methanol and hydrochloric acid. The release of HCl is particularly concerning as it has been linked to acute toxicity in various studies. For example, chronic exposure to HCl has been shown to result in hyperplasia in the nasal mucosa of rodents . The following table summarizes the potential health effects associated with chlorosilanes like CMMDS:

Exposure TypePotential Health Effects
Acute ExposureRespiratory irritation, skin irritation
Chronic ExposureHyperplasia of nasal mucosa, laryngeal damage
Hydrolysis ProductHCl - corrosive effects

Case Studies and Research Findings

While direct studies on CMMDS are scarce, related research provides insights into its potential biological effects:

  • Toxicological Studies : A study examining various chlorosilanes indicated that their toxicity is primarily driven by the release of HCl during hydrolysis. This finding emphasizes the need for careful handling and further evaluation of CMMDS's safety profile .
  • Comparative Toxicology : Research comparing dimethyl sulfoxide (DMSO) as a solvent for biological assays demonstrated that solvents can significantly influence the outcomes of toxicity tests. Although not directly related to CMMDS, these findings underscore the importance of solvent choice when assessing biological activity .
  • Environmental Impact : Studies have shown that chlorinated silanes can contribute to environmental pollution, particularly in industrial settings where they are used extensively. This raises concerns about long-term exposure effects on both human health and ecosystems .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Chloromethyl(dimethyl)methoxysilane in laboratory settings?

  • Methodological Answer : Synthesis of chloromethyl-containing silanes typically involves nucleophilic substitution or condensation reactions. For example, analogous silanes like Chloro(chloromethyl)dimethylsilane (CMDMCS) are synthesized via controlled reactions of chloromethyl precursors with chlorosilanes in anhydrous solvents (e.g., hexane) under inert atmospheres . For this compound, replace the chloro group with methoxy by reacting chloromethyl(dimethyl)chlorosilane with methanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimize stoichiometry and reaction time to minimize side reactions.

Q. How can researchers ensure purity and characterize this compound post-synthesis?

  • Methodological Answer :

  • Purification : Use fractional distillation under reduced pressure due to the compound’s sensitivity to moisture and heat. Monitor boiling points (analogous silanes: ~149°C for CMDMCS) .
  • Characterization :
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm methoxy (-OCH3_3) and chloromethyl (-CH2_2Cl) groups.
  • Gas Chromatography (GC) : Employ GC with flame ionization detection (FID) to assess purity, referencing retention times of known standards .
  • FT-IR : Identify Si-O (1050–1100 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) stretches .

Q. What are the critical safety protocols for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C in a dry, ventilated area. Avoid contact with metals, moisture, and ignition sources .
  • Handling : Use inert gas purging during transfers. Equip labs with spark-proof tools, grounded containers, and fume hoods. Wear PPE (nitrile gloves, goggles, flame-resistant lab coats) .
  • Decomposition : Hydrolysis releases HCl; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what are the implications for functionalization?

  • Methodological Answer : The chloromethyl group (-CH2_2Cl) is highly reactive toward nucleophiles (e.g., amines, alkoxides). For example:

  • Amination : React with primary amines (e.g., ethylamine) in THF to yield dimethylmethoxysilyl-alkylamines. Monitor reaction progress via 1^1H NMR for disappearance of -CH2_2Cl signals.
  • Etherification : Substitute Cl with alkoxy groups using sodium alkoxides. Optimize solvent polarity (e.g., DMF vs. toluene) to control reaction rates .

Q. What thermal stability challenges arise when using this compound in high-temperature applications?

  • Methodological Answer : Thermal degradation studies of analogous silanes (e.g., dichloromethylsilanes) show decomposition above 150°C, releasing chlorinated hydrocarbons and siloxanes . For this compound:

  • Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition thresholds.
  • Stabilize by adding radical inhibitors (e.g., BHT) or using low-temperature processing (<100°C) in polymer synthesis .

Q. How can researchers analyze decomposition byproducts of this compound under hydrolytic conditions?

  • Methodological Answer : Hydrolysis in aqueous media produces HCl and silanols.

  • GC-MS : Identify volatile byproducts (e.g., methanol, chloromethane) after derivatization.
  • Ion Chromatography : Quantify chloride ions to assess hydrolysis efficiency.
  • 29^{29}Si NMR : Track silanol condensation into siloxanes, which affects material properties in coatings .

Q. Key Considerations for Experimental Design

  • Moisture Sensitivity : Use Schlenk lines or gloveboxes for air-sensitive reactions .
  • Regulatory Compliance : Ensure waste disposal adheres to EPA guidelines for chlorinated silanes (e.g., RCRA hazardous waste codes) .
  • Contradictions in Literature : Testing for chlorinated ethers may require specialized labs due to limited commercial analytical support .

Properties

IUPAC Name

chloromethyl-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClOSi/c1-6-7(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSLOBFDVTWIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339987
Record name Dimethyl(chloromethyl)methoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18143-33-4
Record name (Chloromethyl)methoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18143-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chloromethyl)methoxydimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl(chloromethyl)methoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethyl)(methoxy)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silane, (chloromethyl)methoxydimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Chloromethyl(dimethyl)methoxysilane
Chloromethyl(dimethyl)methoxysilane
Chloromethyl(dimethyl)methoxysilane
Chloromethyl(dimethyl)methoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.